molecular formula C10H14N2O B2381156 2-(1-Cyclopropylethoxy)-4-methylpyrimidine CAS No. 2199342-35-1

2-(1-Cyclopropylethoxy)-4-methylpyrimidine

Cat. No. B2381156
CAS RN: 2199342-35-1
M. Wt: 178.235
InChI Key: VBFNKSMYSSZLPQ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “2-(1-Cyclopropylethoxy)-4-methylpyrimidine” are not available in the literature .

Scientific Research Applications

Biological and Clinical Applications

The indole nucleus, present in 2-(1-Cyclopropylethoxy)-4-methylpyrimidine, is a crucial heterocyclic system. It contributes to the structure of various biologically active compounds:

Anti-HIV Activity

2-(1-Cyclopropylethoxy)-4-methylpyrimidine: derivatives have been evaluated for their anti-HIV potential:

Chemical Synthesis and Reactions

The compound’s unique structure makes it interesting for chemical synthesis and reactions:

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are often included in the compound’s Material Safety Data Sheet (MSDS). Unfortunately, the specific safety and hazard information for “2-(1-Cyclopropylethoxy)-4-methylpyrimidine” is not available in the literature .

properties

IUPAC Name

2-(1-cyclopropylethoxy)-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-5-6-11-10(12-7)13-8(2)9-3-4-9/h5-6,8-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFNKSMYSSZLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC(C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclopropylethoxy)-4-methylpyrimidine

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